Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate
Overview
Description
Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.
Preparation Methods
The synthesis of Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate involves several steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the fluorobenzoyl group. The final step involves the esterification of the benzoate group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 4-[1-(4-fluorobenzoyl)piperidine-4-amido]benzoate can be compared with other similar compounds, such as:
Methyl 4-[1-(3-fluorobenzoyl)piperidine-4-amido]benzoate: This compound has a similar structure but with a different position of the fluorine atom on the benzoyl group.
Methyl 4-[1-(4-chlorobenzoyl)piperidine-4-amido]benzoate: This compound has a chlorine atom instead of a fluorine atom on the benzoyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 4-[[1-(4-fluorobenzoyl)piperidine-4-carbonyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-28-21(27)16-4-8-18(9-5-16)23-19(25)14-10-12-24(13-11-14)20(26)15-2-6-17(22)7-3-15/h2-9,14H,10-13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWKEDUEUUBZGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.